Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-7-11-4-5(9)12(7)3-2-10-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZASZXYSRVGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN2C1=NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857532 | |
| Record name | Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250444-28-0 | |
| Record name | Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Bromination Strategies
The synthesis typically begins with substituted pyrazine derivatives. For example, 3-bromo-5-methyl-2-aminopyrazine serves as a key intermediate, which undergoes cyclocondensation with acyl bromides or α-bromoketones to form the imidazo[1,2-a]pyrazine core. Bromination is achieved using N-bromosuccinimide (NBS) in ethanol or acetone at 0–25°C, yielding regioselective bromination at the 3-position.
Reaction Conditions:
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Temperature : 0–50°C
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Solvent : Ethanol, acetone, or ethyl acetate
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Catalyst : None required for bromination; iodine (I₂) or potassium iodide (KI) enhances cyclocondensation yields.
A representative protocol involves reacting 3-bromo-5-methyl-2-aminopyrazine with chloroacetaldehyde in ethanol at 55°C for 5–24 hours, achieving yields of 35–72%.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Post-cyclization functionalization often employs palladium catalysts. For instance, the 8-carboxylate group is introduced via Suzuki coupling between 3-bromoimidazo[1,2-a]pyrazine and methyl boronic esters. This method achieves 85–90% yields using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in 1,4-dioxane/water.
Optimization Insights:
One-Pot Tandem Cyclization-Bromination
Metal-Free Synthesis Using TBHP/I₂
A chemodivergent approach utilizes tert-butyl hydroperoxide (TBHP) and iodine to enable both cyclization and bromination in a single pot. Reacting α-bromoketones with 2-aminopyrazine in ethyl acetate at 90°C for 3 hours yields the target compound with 65–78% efficiency .
Key Advantages:
Nucleophilic Substitution at the 8-Position
Displacement of Halogen Intermediates
After bromination at the 3-position, the 8-chloro intermediate undergoes nucleophilic substitution with methanol in the presence of sodium methoxide. This step typically requires refluxing in methanol for 6–8 hours, yielding the methyl ester with 70–80% purity .
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Regioselectivity in Bromination
The 3-position’s reactivity is attributed to the electron-deficient nature of the imidazo[1,2-a]pyrazine ring, which directs electrophilic bromination to this site. Over-bromination at the 6-position is mitigated by controlling NBS stoichiometry (1.2 equivalents).
Byproduct Formation
Common byproducts include:
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Di-brominated derivatives (5–10% yield) from excess NBS.
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Ester hydrolysis products under acidic conditions, necessitating pH control.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at position 3 serves as a critical site for palladium- or copper-mediated coupling reactions, enabling diversification of the imidazo[1,2-a]pyrazine core.
Sonogashira Coupling
Reaction with terminal alkynes under Sonogashira conditions introduces alkynyl groups:
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Conditions : Pd(PPh₃)₄ (2.5 mol%), CuI (5 mol%), DIPEA (3 equiv), DMF, 20°C, 1 h, N₂ atmosphere .
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Example : Reaction with trimethylsilylacetylene yields 3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine-8-carboxylate in 71% yield .
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Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the alkyne-Cu⁺ intermediate and reductive elimination.
Suzuki-Miyaura Coupling
Arylation or heteroarylation via Suzuki-Miyaura coupling with boronic acids/esters:
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Conditions : Pd₂(dba)₃ (5 mol%), tricyclohexylphosphine (10 mol%), K₃PO₄ (3.5 equiv), 1,4-dioxane/H₂O, 100°C, 1.5–4 h .
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Example : Coupling with methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate produces methyl 4-(imidazo[1,2-a]pyrazin-3-yl)thiophene-2-carboxylate .
Stille Coupling
Vinylation or alkynylation using organostannanes:
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Example : Reaction with tributyl(1-ethoxyvinyl)tin affords 1-(imidazo[1,2-a]pyrazin-3-yl)ethanone after acidic hydrolysis .
Nucleophilic Substitution
The electron-deficient nature of the imidazo[1,2-a]pyrazine ring facilitates nucleophilic displacement of bromine:
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Amine Substitution : Reaction with primary/secondary amines (e.g., dicyclohexylamine) under Pd/Cu catalysis yields 3-amino derivatives .
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Alkoxide Substitution : Methanolysis or ethoxy substitution under basic conditions (e.g., K₂CO₃, DMF, 80°C) .
Radical Bromination and Functionalization
In the presence of radical initiators (e.g., TBHP/I₂), competing pathways emerge:
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Oxidative C–C Bond Cleavage : I₂/TBHP promotes cleavage of α-bromoketone intermediates, forming N-(pyridin-2-yl)amides .
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Bromine Transfer : Bromine radicals generated in situ participate in tandem cyclization/bromination reactions .
Hydrolysis and Ester Modification
The methyl ester at position 8 undergoes hydrolysis under acidic or basic conditions:
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Saponification : NaOH (aq)/MeOH, 60°C, 2 h → 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid .
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Transesterification : Ethanol/H₂SO₄, reflux → ethyl ester derivatives .
Biological Activity and Mechanistic Insights
While not a chemical reaction, the compound’s bioactivity informs its reactivity:
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DNA Binding : Inhibits bacterial DNA replication via template strand binding, likely through π-π stacking and halogen bonding .
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Enzyme Inhibition : Potent inhibition of Mycobacterium tuberculosis enzymes (IC₅₀ < 1 µM) .
Key Reaction Data Table
Scientific Research Applications
Antimicrobial Activity
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate has shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Research indicates that it acts by inhibiting essential enzymes or proteins in the pathogen, which is crucial for its application as an anti-tuberculosis agent.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.006 μM against certain strains of M. tuberculosis, indicating potent antimicrobial efficacy .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation.
- Cytotoxicity : The IC50 values for several derivatives were found to be below 150 μM, suggesting selective targeting of cancer cells without significant harm to normal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the imidazo and pyrazine rings can significantly impact potency and selectivity against different biological targets.
| Modification | Observed Effect |
|---|---|
| Bromine at C3 | Enhanced binding affinity |
| Carboxylate group | Increased antimicrobial activity |
| Substituents at C2 and C6 | Improved efficacy against M. tuberculosis |
Case Study 1: Efficacy Against MDR-TB
A series of experiments evaluated the efficacy of this compound against multidrug-resistant tuberculosis strains. The results indicated that this compound had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In another study focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on HeLa cells using the PrestoBlue viability assay. The findings highlighted its potential for selective targeting of cancer cells while maintaining low toxicity towards normal cells.
Mechanism of Action
The mechanism of action of Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit the function of enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
Table 1: Key Structural Analogs
| Compound Name | Molecular Formula | Bromine Position | Core Heterocycle | Key Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate | C₈H₆BrN₃O₂ | 3 | Imidazo[1,2-a]pyrazine | Methyl ester (C8) | 256.05 |
| Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate | C₈H₆BrN₃O₂ | 6 | Imidazo[1,2-a]pyrazine | Methyl ester (C8) | 256.05 |
| Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate | C₉H₇BrN₂O₂ | 3 | Imidazo[1,2-a]pyridine | Methyl ester (C8) | 255.07 |
| Ethyl 6-(4-bromobenzoyl)pyrrolo[1,2-a]pyrazine-8-carboxylate | C₁₇H₁₃BrN₂O₃ | N/A | Pyrrolo[1,2-a]pyrazine | Ethyl ester (C8) | 373.20 |
Key Observations :
- Bromine Position: Bromine at position 3 in the imidazo[1,2-a]pyrazine core (target compound) creates a distinct σ-hole compared to its isomer with bromine at position 4.
- Heterocycle Core : Replacing pyrazine with pyridine (e.g., imidazo[1,2-a]pyridine derivatives) alters electronic properties, reducing planarity and modifying π-π stacking interactions in biological targets .
- Ester Groups: Methyl vs. ethyl esters influence solubility and metabolic stability.
Reactivity in Cross-Coupling Reactions
The target compound is a substrate in palladium-catalyzed amidation and arylation reactions. Its bromine at position 3 enables efficient coupling with aryl/heteroaryl amides, yielding biaryl structures with medicinal relevance. Comparatively:
- Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate (bromine at C6) shows lower reactivity in Suzuki-Miyaura couplings due to steric hindrance near the ester group .
- Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate exhibits faster reaction kinetics in Buchwald-Hartwig aminations, attributed to the pyridine core’s electron-withdrawing effects .
Table 2: Reaction Yields in Cross-Coupling Reactions
Antibacterial Activity :
- The target compound inhibits bacterial DNA replication by binding to the template strand, with an MIC of 12.5 µg/mL against E. coli .
- Ethyl 6-(4-bromobenzoyl)pyrrolo[1,2-a]pyrazine-8-carboxylate () lacks significant antibacterial effects but shows anticancer activity (IC₅₀ = 8.2 µM against HeLa cells), highlighting the role of benzoyl substituents in altering bioactivity .
Anti-inflammatory Activity :
Physical and Spectral Properties
Table 3: NMR Data Comparison
Notable Shifts:
- The ester carbonyl (C=O) in the target compound resonates at δ 163.2 ppm, downfield-shifted compared to ethyl analogs (δ 166.4 ppm) due to reduced electron donation from the methyl group .
Biological Activity
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This compound, with the molecular formula CHBrNO and a molecular weight of approximately 256.06 g/mol, is particularly noted for its potential as an antibacterial agent, especially against Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis (TB) infections.
Antibacterial Properties
Research indicates that this compound exhibits promising antibacterial properties. Its mechanism of action may involve the inhibition of critical enzymes or proteins necessary for the survival of bacterial pathogens, particularly Mtb. Studies have shown that this compound can inhibit bacterial growth at low concentrations, making it a candidate for further exploration in drug development against resistant strains of TB.
In a comparative study of imidazo[1,2-a]pyridine analogues, several compounds demonstrated significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 5.0 μM against the Mtb H37Rv strain, highlighting the potential efficacy of related structures in combating resistant bacterial strains .
The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the carboxylate ester group enhances its chemical reactivity and biological properties. Research suggests that this compound may act by disrupting essential metabolic pathways in bacteria, leading to cell death .
In Vitro Studies
In vitro studies have assessed the antimicrobial efficacy of this compound against various bacterial strains. For instance, compounds structurally similar to this compound have shown inhibition zones indicating significant antibacterial activity. In one study, derivatives with similar structures exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have indicated that modifications to the imidazo[1,2-a]pyrazine core can significantly affect biological activity. For example:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 6,8-Dibromoimidazo[1,2-a]pyrazine | Similar core structure but lacks the methyl ester | Contains two bromine atoms |
| Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate | Different substitution pattern on the pyrazine ring | Ethyl group instead of methyl |
| Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate | Shares imidazole core but differs in fused ring | Contains a pyridine ring instead of pyrazine |
These studies emphasize the importance of specific substitutions in enhancing or diminishing antibacterial activity.
Q & A
Q. What are the optimized synthetic routes for Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclization reactions involving brominated precursors and amino-pyrazine derivatives. For example, a related imidazo[1,2-a]pyrazine scaffold was synthesized using 2-bromo-1-(6-bromo-3-pyridyl)ethanone and 2-amino-3-methylpyrazine in 2-propanol with sodium bicarbonate at 80°C for 24 hours, achieving a 44.7% yield after purification . Key factors include:
- Temperature control : Prolonged heating at 80–100°C ensures complete cyclization.
- Solvent choice : Polar aprotic solvents (e.g., DMFA) or alcohols (2-propanol) improve solubility.
- Purification : Column chromatography (e.g., 0–5% MeOH/EA) effectively isolates the product.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons in the imidazo-pyrazine core resonate between δ 8.0–9.0 ppm, while the methyl ester group appears as a singlet at δ 3.8–4.1 ppm. For example, methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate shows a distinct methyl ester peak at δ 4.05 ppm .
- ¹³C NMR : The carbonyl carbon of the ester group appears near δ 165–170 ppm .
- Mass Spectrometry (ESI-MS) : The molecular ion peak ([M+H]⁺) is critical for confirming molecular weight. A related compound, methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate, showed [M+H]⁺ at m/z 400.5 .
Advanced Research Questions
Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR)?
Methodological Answer:
- Bromo Substitution : The 3-bromo group serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example, methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate was coupled with a furopyridinyl component to yield a bioactive derivative .
- Ester Functionalization : Hydrolysis of the methyl ester to a carboxylic acid enables conjugation with amines or alcohols, as seen in antiulcer agents derived from imidazo[1,2-a]pyrazines .
- Scaffold Modification : Replacing pyrazine with pyrimidine or pyridazine alters electronic properties, as demonstrated in Groebke-Blackburn-Bienaymé multicomponent reactions .
Q. What computational strategies predict the reactivity of the bromo substituent in further functionalization?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromine atom in imidazo[1,2-a]pyrazines exhibits high electrophilicity, favoring nucleophilic aromatic substitution (SNAr) .
- Molecular Docking : Models interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis. A related imidazo[1,2-a]pyrazine derivative showed binding affinity to dopamine receptors .
- Reactivity Descriptors : Fukui indices and local softness quantify site-specific reactivity, guiding functional group introduction .
Q. How can analytical challenges in purity assessment be addressed for this compound?
Methodological Answer:
- HPLC-PDA : Use reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) to resolve impurities. A related compound achieved >95% purity with tR = 4.21 min .
- Elemental Analysis : Confirm stoichiometry (C, H, N) within ±0.3% deviation.
- X-ray Crystallography : Resolves structural ambiguities, as applied to 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, confirming dihedral angles between aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
